REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([F:10])[c:5]([NH2:9])[c:6]([F:8])[cH:7]1.[C:11]([CH3:12])(=[O:13])[NH:14][CH:15]([CH3:16])[CH3:17].[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[P:18]([Cl:19])([Cl:20])([Cl:21])=[O:22]>>[Br:1][c:2]1[cH:3][c:4]([F:10])[c:5]([NH:9][C:11]([CH3:12])=[N:14][CH:15]([CH3:16])[CH3:17])[c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(F)cc(Br)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(=NC(C)C)Nc1c(F)cc(Br)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |